methyl N-(1-oxo-1-phenylpropan-2-yl)carbamate
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Overview
Description
Methyl N-(1-oxo-1-phenylpropan-2-yl)carbamate is an organic compound with a molecular structure that includes a carbamate group attached to a phenylpropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(1-oxo-1-phenylpropan-2-yl)carbamate typically involves the reaction of 1-phenyl-2-propanone with methyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl N-(1-oxo-1-phenylpropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with the carbamate group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl N-(1-oxo-1-phenylpropan-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including enzyme inhibition.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of methyl N-(1-oxo-1-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets. It can act as an alkylating agent, reacting with nucleophilic sites on proteins and DNA. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(1-oxo-1-phenylpropan-2-yl)carbamate
- N-(1-oxo-1-phenylpropan-2-yl)benzamide
- Benzyl ethyl (1-oxo-1-phenylpropan-2-yl)carbamate
Uniqueness
Methyl N-(1-oxo-1-phenylpropan-2-yl)carbamate is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl N-(1-oxo-1-phenylpropan-2-yl)carbamate |
InChI |
InChI=1S/C11H13NO3/c1-8(12-11(14)15-2)10(13)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,14) |
InChI Key |
UEQFKNFKRJXEPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)NC(=O)OC |
Origin of Product |
United States |
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